molecular formula C21H22N2O5S2 B12212065 N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12212065
M. Wt: 446.5 g/mol
InChI Key: AKMAJOSUUWJUBO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The structure includes a 4-methoxybenzyl substituent at position 3 and a phenoxyacetamide group at position 2. This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which may confer unique pharmacological properties, such as enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C21H22N2O5S2/c1-27-16-9-7-15(8-10-16)11-23-18-13-30(25,26)14-19(18)29-21(23)22-20(24)12-28-17-5-3-2-4-6-17/h2-10,18-19H,11-14H2,1H3

InChI Key

AKMAJOSUUWJUBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a thiazole derivative under acidic conditions, followed by oxidation to introduce the dioxido group. The final step involves the reaction with phenoxyacetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the phenoxyacetamide group.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the benzyl or phenoxyacetamide groups.

Scientific Research Applications

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic derivatives, including thiadiazoles, triazole-thiones, and thiazolidinones. Below is a detailed comparative analysis:

Structural and Functional Group Comparisons

Compound Class Core Structure Key Substituents Functional Groups Present Notable Features
Target Compound Tetrahydrothieno[3,4-d]thiazole 4-Methoxybenzyl, phenoxyacetamide Sulfone (S=O), amide, ether Bicyclic sulfone, Z-configuration
Thiadiazol-2-ylidene-benzamides 1,3,4-Thiadiazole Isoxazole, pyridinyl, phenyl Amide, C=O, C=N Planar heterocycle, moderate polarity
Triazole-Thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Thione (C=S), sulfonyl (SO₂) Tautomerism (thione vs. thiol forms)
Thiazolidinone Derivatives Thiazolidinone Dioxo-thiazolidine, phenylacetamide Diketone (C=O), amide Conjugated enone system

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR Key Peaks (cm⁻¹) Solubility Trends
Target Compound ~450 (estimated) Not reported 1650 (amide C=O), 1300–1150 (S=O) Low (non-polar substituents)
N-(5-Isoxazolyl-thiadiazol-2-ylidene)-benzamide 348.39 160 1606 (C=O), 1243–1258 (C=S) Moderate (ethanol-soluble)
Triazole-Thiones 414–506 200–290 1663–1682 (C=O, absent in triazoles) Low (crystalline solids)
Thiazolidinone Derivatives ~350 (estimated) Not reported 1715–1719 (ester C=O), 1604 (C=C) Variable (polar aprotic solvents)

Pharmacological Potential

  • Target Compound : The sulfone group may enhance metabolic stability compared to sulfide analogs, while the 4-methoxybenzyl group could improve blood-brain barrier penetration .
  • Thiadiazoles : Demonstrated moderate antimicrobial activity in prior studies, attributed to the C=N and amide motifs.
  • Triazole-Thiones : Fluorine substituents (e.g., 2,4-difluorophenyl) may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.
  • Thiazolidinones : Known for antidiabetic and anti-inflammatory effects due to thiazolidinedione-related mechanisms.

Research Findings and Implications

Sulfone vs. Sulfide Stability: The target compound’s 5,5-dioxide moiety likely increases oxidative stability compared to non-sulfonated thiadiazoles .

Tautomerism Effects : Unlike triazole-thiones , the target compound’s rigid bicyclic structure prevents tautomeric shifts, favoring a single bioactive conformation.

Synthetic Efficiency : Thiadiazoles achieved higher yields (70–80%) under reflux conditions than triazole-thiones , which require precise base-mediated cyclization.

Bioactivity Predictions: The phenoxyacetamide group in the target compound may mimic benzamide-based protease inhibitors, similar to derivatives in , but with enhanced solubility due to sulfone groups.

Biological Activity

N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring a thieno-thiazole core and a methoxybenzyl substituent. Its molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, and it has a molecular weight of 366.41 g/mol. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight366.41 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds similar to this compound exhibit significant interactions with tubulin, leading to the inhibition of microtubule polymerization. This mechanism is critical in cancer therapy as it disrupts the mitotic spindle formation during cell division, effectively arresting cancer cells in the G(2)/M phase and inducing apoptosis.

Anticancer Activity

In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : PC-3 (prostate cancer), A375 (melanoma)
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Mechanism : It binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis.

Multidrug Resistance (MDR)

One of the significant advantages of this compound is its ability to overcome multidrug resistance mechanisms commonly seen in cancer therapies. Studies have indicated that it maintains efficacy against MDR-overexpressing cell lines, suggesting potential as a viable treatment option for resistant tumors.

Case Studies

  • Study on SMART Compounds : A related study evaluated the biological activity of SMART compounds (including variants with similar structures) demonstrating their efficacy comparable to FDA-approved antitubulin drugs. These compounds showed significant antitumor effects in xenograft models without notable neurotoxicity at therapeutic doses .
  • In Vivo Efficacy : In vivo studies reported that treatment with SMART-H resulted in tumor growth inhibition percentages ranging from 4% to 30%, highlighting its potential for clinical application in oncology .

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